Cadherin Peptide, avian Acetate

Description

Contemporary Perspectives on Cadherin Peptide, avian Acetate (B1210297) as a Molecular Probe

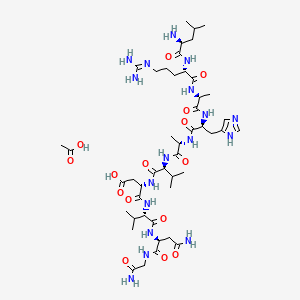

In modern biological research, Cadherin Peptide, avian Acetate is utilized as a molecular probe to investigate the dynamics of cell adhesion and signaling. Its sequence, Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2, is designed to mimic a specific, functionally significant region of the N-cadherin protein. biocrick.comtargetmol.comcaltagmedsystems.co.ukglpbio.com This allows researchers to competitively inhibit or modulate N-cadherin-dependent interactions in a controlled manner. For instance, by introducing this peptide into a cellular system, scientists can disrupt the normal N-cadherin binding and observe the resulting effects on cell sorting, migration, and tissue architecture. researchgate.net This approach has been instrumental in elucidating the role of N-cadherin in processes such as neurite outgrowth and tumor cell metastasis. researchgate.netnih.gov

Furthermore, the peptide can be labeled with fluorescent tags or radionuclides to create imaging agents. nih.gov These labeled probes enable the visualization and tracking of N-cadherin expression and localization within cells and tissues, providing valuable insights into both normal physiological processes and pathological conditions like cancer. nih.gov The specificity of these probes allows for the targeted investigation of N-cadherin's role in epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and drug resistance. nih.gov

Table 1: Molecular Characteristics of this compound

| Characteristic | Value |

|---|---|

| Sequence | Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 biocrick.comtargetmol.comcaltagmedsystems.co.ukglpbio.com |

| Molecular Formula | C46H79N17O15 caltagmedsystems.co.uk |

| Molecular Weight | 1110.22 g/mol caltagmedsystems.co.uk |

| CAS Number | 127650-08-2 biocrick.com |

Note: The molecular formula and weight correspond to the acetate form of the peptide.

Evolution of Synthetic Peptide Analogues in Cadherin Biology Studies

The development of synthetic peptide analogues has been a significant advancement in the study of cadherin biology. Early research relied heavily on antibodies to block cadherin function, but these large molecules had limitations in terms of specificity and accessibility to the cell-cell interface. nih.gov The identification of key amino acid sequences within the cadherin extracellular domain, such as the His-Ala-Val (HAV) motif, paved the way for the design of smaller, more specific peptide inhibitors. researchgate.netnih.gov

The avian cadherin peptide represents a refined version of these early analogues. Its sequence is derived from a conserved region of N-cadherin, ensuring its relevance across different species. nih.gov The synthesis of such peptides allows for precise control over their composition and the introduction of modifications, such as cyclization, to enhance stability and potency. researchgate.netexplorationpub.com These synthetic tools have been crucial in dissecting the "cadherin code," the mechanism by which different cadherin types mediate specific cell-cell recognition and sorting during development. The ability to selectively perturb the function of one type of cadherin, like N-cadherin, without affecting others has been a major breakthrough.

Table 2: Comparison of Selected Synthetic Cadherin Peptide Analogues

| Peptide | Target Cadherin | Key Sequence Motif | Primary Application |

|---|---|---|---|

| Cadherin Peptide, avian | N-cadherin nih.govbiocrick.com | LRAHAVDVNG biocrick.comtargetmol.comcaltagmedsystems.co.uk | Inhibition of N-cadherin mediated cell adhesion and migration researchgate.net |

| ADH-1 (Exherin) | N-cadherin researchgate.netnih.gov | Contains HAV sequence researchgate.net | Anti-cancer therapeutic, imaging probe researchgate.netnih.gov |

| cHAVc3 | E-cadherin explorationpub.com | Cyclic HAV explorationpub.com | Modulation of blood-brain barrier permeability explorationpub.com |

Conceptual Framework of Cadherin-Mediated Cellular Adhesion and Its Relevance to Peptide Research

Cadherin-mediated cell adhesion is a multi-step process that begins with the recognition and binding of cadherin molecules on opposing cells in a calcium-dependent manner. numberanalytics.comwikipedia.orgbiologists.com Classical cadherins, like N-cadherin, possess five extracellular cadherin (EC) repeats. nih.gov The outermost EC1 domain is critical for homophilic binding, where a cadherin molecule on one cell binds to an identical cadherin on another. biologists.com A key feature of this interaction is the "strand-exchange" mechanism, where a tryptophan residue (Trp2) from the EC1 domain of one cadherin inserts into a hydrophobic pocket on the EC1 domain of its partner on the opposing cell. biologists.com

The intracellular domain of cadherins connects to the actin cytoskeleton via a group of proteins called catenins (α-catenin, β-catenin, and p120-catenin). wikipedia.orgnih.gov This linkage is essential for the formation of stable adherens junctions, which provide mechanical strength to tissues. numberanalytics.comnih.gov Cadherin-mediated adhesion is not merely structural; it also initiates intracellular signaling cascades that influence cell behavior, including proliferation, differentiation, and survival. numberanalytics.comnih.govnih.gov

Synthetic peptides like this compound are designed to interfere with the initial recognition and binding step of this process. researchgate.net By mimicking a part of the cadherin extracellular domain, they can compete with the native cadherin for binding, thereby preventing the formation of stable cell-cell adhesions. nih.gov This allows researchers to uncouple the adhesive function of cadherins from their signaling roles and to study the specific consequences of disrupting cell-cell contacts in a variety of biological contexts.

Table 3: Key Domains of Classical Cadherins and Their Functions

| Domain | Location | Primary Function |

|---|---|---|

| Extracellular Domain (EC1-EC5) | Outside the cell | Mediates calcium-dependent homophilic binding between cadherins on adjacent cells. biologists.comnih.gov The EC1 domain is crucial for binding specificity. biologists.com |

| Transmembrane Domain | Spans the cell membrane | Anchors the cadherin protein within the cell membrane. wikipedia.org |

| Cytoplasmic Domain | Inside the cell | Binds to catenins, linking the cadherin to the actin cytoskeleton and mediating intracellular signaling. wikipedia.orgnih.gov |

Properties

Molecular Formula |

C46H79N17O15 |

|---|---|

Molecular Weight |

1110.2 g/mol |

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H75N17O13.C2H4O2/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63;1-2(3)4/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51);1H3,(H,3,4)/t22-,23-,25-,26-,27-,28-,29-,33-,34-;/m0./s1 |

InChI Key |

MKVNZDUYBMROBR-QDMCNFNKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Cadherin Peptide, Avian Acetate Modulatory Action

Targeted Disruption of Cadherin Homophilic Interactions

The primary mechanism of action for Cadherin Peptide, avian Acetate (B1210297) involves the direct disruption of the homophilic binding that occurs between cadherin molecules on adjacent cells. This interruption of the natural binding process is highly specific, targeting key domains and sequences essential for cell-cell adhesion.

Interference with Extracellular Cadherin Domain 1 (EC1) Binding

Classical cadherins, a family of transmembrane glycoproteins, mediate cell-cell adhesion through their extracellular domains, which are composed of several tandemly repeated modules known as extracellular cadherin (EC) domains. The outermost domain, EC1, is of paramount importance as it contains the primary recognition sites for homophilic binding. The His-Ala-Val (HAV) motif, a highly conserved sequence within the EC1 domain of classical cadherins, is a crucial component of this binding. nih.govnih.gov Peptides that contain this HAV sequence, such as the Cadherin Peptide, avian Acetate, can competitively inhibit cadherin-dependent cell adhesion. nih.gov

Studies have demonstrated that synthetic peptides with sequences identical to portions of the EC1 domain that include the HAV motif can effectively inhibit cadherin-mediated processes. nih.gov The binding of these peptides to the EC1 domain is influenced by the amino acid residues that flank the central HAV sequence, which can confer specificity and enhance binding affinity. ku.edu Molecular docking studies suggest that these peptides bind to a specific pocket on the EC1 domain, thereby preventing the natural "strand-swapping" mechanism where a tryptophan residue (Trp2) from one cadherin molecule inserts into a hydrophobic pocket on the EC1 domain of a cadherin from an opposing cell. explorationpub.comresearchgate.net

Mechanism of Inhibition at the His-Ala-Val (HAV) Adhesion Recognition Sequence

The His-Ala-Val (HAV) sequence is a well-established cell adhesion recognition (CAR) sequence. researchgate.net The this compound, by mimicking this endogenous sequence, acts as a competitive antagonist. It binds to the EC1 domain of a cadherin molecule, occupying the binding site that would normally interact with the HAV sequence of another cadherin molecule. This competitive inhibition prevents the formation of stable cadherin-cadherin bonds, leading to a reduction in cell-cell adhesion. nih.gov

The inhibitory effect of HAV-containing peptides has been demonstrated in various biological contexts. For instance, an N-cadherin-specific decapeptide containing the HAV sequence was shown to inhibit the compaction of eight-cell-stage mouse embryos and the outgrowth of neurites, both of which are cadherin-dependent processes. nih.gov Furthermore, specific E-cadherin peptides containing the HAV motif have been shown to inhibit cell aggregation, disrupt the normal epithelial morphotype, and even stimulate the invasion of cells that express E-cadherin. nih.gov This highlights the critical role of the HAV sequence in maintaining the integrity of cell-cell junctions and how its targeted inhibition can lead to significant cellular changes.

Influence on Cadherin Dimerization and Clustering Dynamics

Cadherin function is not solely dependent on individual trans-interactions between opposing cells but also on the lateral (cis) dimerization and clustering of cadherin molecules on the same cell surface. These clusters form adhesion "hotspots" that strengthen cell-cell contacts. Monomeric HAV-containing peptides, like the this compound, can disrupt these interactions.

Impact on Calcium-Dependent Cadherin Conformation and Function

The function of classical cadherins is intrinsically linked to the presence of calcium ions (Ca2+). Calcium binding to the linker regions between the EC domains is essential for maintaining the rigid, rod-like structure of the extracellular domain, which is necessary for effective homophilic binding. nih.govnih.gov this compound can modulate cadherin function by influencing these calcium-dependent properties.

Role of Peptide Binding in Modulating Cadherin Structural Rigidity

Calcium ions act as molecular "splints," binding to the regions between adjacent EC domains and preventing them from flexing. This rigidity is crucial for presenting the EC1 domain in the correct orientation for binding to a cadherin on another cell. nih.gov In the absence of sufficient calcium, the extracellular domain becomes flexible and disordered, leading to a loss of adhesive function. nih.gov

Kinetic Analysis of Peptide-Cadherin Binding Events

For instance, the dissociation constant (Kd), a measure of binding affinity, for the cyclic HAV peptide, cHAVc3, binding to the EC1 domain of E-cadherin has been estimated to be in the micromolar range. This indicates a moderate binding affinity, which is often characteristic of competitive inhibitors that need to reversibly bind and unbind from their target.

In terms of inhibitory concentration, the half-maximal inhibitory concentration (IC50) for the cyclic peptide ADH-1, which also targets the HAV sequence, was found to be 2.33 mM in a neurite outgrowth assay. In the same study, novel small molecule mimetics of the HAV motif demonstrated significantly higher potency, with IC50 values ranging from 4.5 to 30 µM. This highlights the potential for developing highly potent inhibitors based on the HAV motif.

Interactive Table: Kinetic Parameters of HAV-Related Cadherin Inhibitors

| Compound | Target | Assay | Parameter | Value | Reference |

| cHAVc3 | E-cadherin EC1 | NMR | Kd | 0.5 - 7.0 x 10⁻⁵ M | nih.gov |

| ADH-1 | N-cadherin | Neurite Outgrowth | IC50 | 2.33 mM | |

| Small Molecule Mimetics | N-cadherin | Neurite Outgrowth | IC50 | 4.5 - 30 µM |

Note: The data presented is for related HAV-containing peptides and small molecules, not the specific this compound.

Consequences for Intracellular Signaling Cascades

The binding of avian cadherin peptide acetate to cadherin molecules is hypothesized to trigger a cascade of intracellular events, primarily by altering the conformation and clustering of cadherins at the cell surface. These initial perturbations at the plasma membrane subsequently reverberate through the cytoplasm, impacting the assembly of protein complexes, the activity of small GTPases, and the interplay with other receptor systems.

Modulation of Cadherin-Catenin Complex Assembly and Stability

The cytoplasmic tail of classical cadherins is intrinsically linked to the actin cytoskeleton through a group of proteins known as catenins, forming the cadherin-catenin complex. This complex is fundamental to the stability of adherens junctions and the transduction of mechanical and chemical signals. The primary components of this complex are β-catenin, which binds directly to the cadherin cytoplasmic domain, and α-catenin, which links β-catenin to the actin cytoskeleton. nih.gov Another catenin, p120-catenin, binds to a juxtamembrane region of the cadherin tail and is crucial for regulating cadherin turnover at the cell surface. nih.gov

The interaction of avian cadherin peptide acetate with the extracellular domain of cadherins can indirectly influence the stability and assembly of the intracellular cadherin-catenin complex. By potentially disrupting the ordered clustering of cadherins, the peptide may alter the avidity of the interaction between cadherin cytoplasmic tails and catenins. Research on other cadherin-mimetic peptides suggests that such interference can lead to a dynamic modulation of the cadherin-catenin complex. For instance, peptides that disrupt cadherin-mediated adhesion have been shown to affect the localization and stability of catenins at the cell junction. nih.govexplorationpub.com

The stability of the cadherin-catenin complex is also finely tuned by phosphorylation events. For example, phosphorylation of the cadherin cytoplasmic domain can either strengthen or weaken its interaction with β-catenin, thereby modulating adhesion strength. nih.gov While direct studies on avian cadherin peptide acetate are lacking, it is plausible that its binding could influence the accessibility of phosphorylation sites on the cadherin tail to kinases and phosphatases, thus indirectly regulating the assembly of the complex.

Table 1: Key Proteins in the Cadherin-Catenin Complex and Their Functions

| Protein | Function in the Cadherin-Catenin Complex | Potential Modulation by Avian Cadherin Peptide Acetate |

| N-Cadherin | Mediates Ca2+-dependent homophilic cell-cell adhesion. biocrick.comglpbio.com | Competitive binding by the peptide may disrupt homophilic interactions. |

| β-Catenin | Links the cadherin cytoplasmic tail to α-catenin; also a key component of the Wnt signaling pathway. nih.gov | Altered cadherin clustering could affect β-catenin recruitment and stability at the membrane. |

| α-Catenin | Links the cadherin-β-catenin complex to the actin cytoskeleton; acts as a mechanosensor. nih.gov | Changes in complex stability could impact the linkage to actin and mechanotransduction. |

| p120-Catenin | Binds to the juxtamembrane region of the cadherin tail, regulating cadherin stability and turnover. nih.gov | Peptide-induced conformational changes in cadherin could influence p120-catenin binding and cadherin endocytosis. |

Regulation of Rho Family GTPase Activity Through Peptide Interaction

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play a critical role in the dynamics of cell adhesion. The activity of these GTPases is intricately linked to the status of cadherin-mediated cell-cell contacts. Generally, the formation of stable adherens junctions is associated with an increase in Rac1 activity, which promotes the formation of lamellipodia and the initial sealing of cell-cell contacts, and a decrease in RhoA activity, which reduces stress fiber formation and cell contractility. nih.govnih.gov

Direct engagement of cadherins has been shown to modulate the activity of Rho GTPases. For instance, experiments using surfaces coated with the extracellular domain of C-cadherin demonstrated that direct cadherin engagement leads to an increase in Rac1 activity and a strong inhibition of RhoA activity. nih.gov This regulation is dependent on the integrity of the cadherin cytoplasmic domain. nih.gov

Given that avian cadherin peptide acetate contains the His-Ala-Val (HAV) motif, which is a crucial recognition sequence in cadherin homophilic binding, it is likely to influence Rho GTPase activity. nih.gov By binding to cadherins, the peptide could either mimic the effects of cadherin engagement, leading to Rac1 activation and RhoA inhibition, or, if it acts as an antagonist, it could prevent these changes from occurring upon cell-cell contact. The precise outcome would depend on the cellular context and the specific experimental conditions. For example, peptides derived from the HAV sequence have been shown to disrupt cell-cell adhesion, which would be expected to prevent the typical downstream signaling to Rho GTPases. nih.govexplorationpub.com

Table 2: Effects of Cadherin Engagement on Rho Family GTPases

| GTPase | Effect of Cadherin Engagement | Potential Consequence of Avian Cadherin Peptide Acetate Interaction |

| RhoA | Inhibition nih.gov | Peptide binding may mimic this inhibition or, by disrupting adhesion, prevent the decrease in RhoA activity. |

| Rac1 | Activation nih.govnih.gov | Peptide binding could potentially stimulate Rac1 or block its activation upon cell contact. |

| Cdc42 | Variable, often activated during initial contact nih.gov | The effect is likely context-dependent, possibly influencing filopodia formation at sites of attempted adhesion. |

Cellular and Developmental Functions Investigated Using Cadherin Peptide, Avian Acetate

Regulation of Cell Migration and Morphogenesis

The dynamic regulation of cell adhesion is fundamental to the complex cellular rearrangements that define embryonic development. Avian cadherin peptides have been instrumental in dissecting the roles of cadherin-mediated adhesion in cell migration and the profound morphological changes of Epithelial-Mesenchymal Transition (EMT).

Impact on Neural Crest Cell Delamination and Migration

The formation of the neural crest, a multipotent cell population unique to vertebrates, involves a series of precisely timed changes in cell adhesion. nih.gov Neural crest cells originate within the dorsal neural tube, an epithelial structure, and must detach and migrate to various destinations in the embryo. nih.gov This process, known as delamination, is heavily dependent on the modulation of cadherin expression.

In the avian embryo, a "cadherin switch" is a hallmark of this event. Premigratory neural crest cells, residing in the neural epithelium, express N-cadherin and Cadherin-6B. tubitak.gov.tr As they prepare to delaminate, the expression of these cadherins is downregulated. For instance, the depletion of Cadherin-6B in the chick premigratory midbrain leads to premature neural crest cell emigration, resulting in a significant increase in the number of migratory cells. nih.gov Following delamination, migrating avian neural crest cells begin to express other cadherins, such as Cadherin-7 and Cadherin-11, which are associated with a more mesenchymal, migratory phenotype. nih.govnih.gov This carefully orchestrated sequence ensures that cells lose their tight epithelial connections, allowing them to embark on their extensive migratory journeys. tubitak.gov.tr

| Developmental Stage | Primary Cadherins Expressed | Functional Role | Reference |

|---|---|---|---|

| Premigratory (in Neural Tube) | N-cadherin, Cadherin-6B | Maintain epithelial integrity of the neural tube. | nih.govtubitak.gov.tr |

| Delamination | Downregulation of N-cadherin and Cadherin-6B | Loss of adhesion, enabling detachment from the neural tube. | nih.gov |

| Migration | Cadherin-7, Cadherin-11 | Mediate migratory cell-cell interactions. | nih.govnih.gov |

Influence on Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is the process by which stationary epithelial cells transform into migratory mesenchymal cells, a fundamental event in development and disease. The delamination of neural crest cells is a classic example of EMT. nih.gov Research using avian models has shown that the alteration of cadherin function is a critical trigger for this transition.

The reduction of Cadherin-6B levels in premigratory cranial neural crest cells is a key step permitting their EMT and subsequent migration. researchgate.net This reduction is not just a simple downregulation of gene expression; it also involves the proteolytic cleavage of the Cadherin-6B protein. This cleavage, mediated by metalloproteinases, generates intracellular fragments that have novel functions, including the upregulation of genes that promote EMT, such as Snail2. researchgate.net Studies on the avian blastoderm during epiboly, another developmental process involving collective cell migration, show that while cells at the migrating edge express mesenchymal markers, they retain some epithelial markers like E-cadherin and β-catenin, indicating a partial EMT state. dntb.gov.ua This demonstrates that the modulation of cadherin-based adhesion is a nuanced process that can result in a spectrum of cellular phenotypes between fully epithelial and fully mesenchymal states.

Modulation of Cell Differentiation and Tissue Development

Beyond guiding cell movement, cadherin-mediated interactions are pivotal in signaling pathways that direct cell fate and the formation of complex tissues. The use of specific avian cadherin peptides has provided significant insights into the development of muscle, cartilage, and bone.

Investigation of Myoblast Fusion and Myogenesis

The formation of skeletal muscle requires the fusion of individual myoblasts into large, multinucleated myotubes. nih.gov Studies using cultured leg muscle cells from chicken embryos have established a critical role for N-cadherin in this process. nih.gov N-cadherin is highly expressed on the surface of fusing myoblasts and is concentrated at the points of cell-cell contact. nih.govresearchgate.net

The essential function of N-cadherin in myogenesis has been demonstrated through blockade experiments using synthetic peptides. A peptide containing the His-Ala-Val (H-A-V) sequence, a key cell adhesion motif in N-cadherin, effectively inhibits myoblast fusion when added to the culture medium. nih.gov This inhibition is specific to the Ca²⁺-dependent adhesion mediated by N-cadherin. nih.gov The use of these peptides leads to a significant reduction in creatine (B1669601) kinase activity, a marker for muscle differentiation, comparable to the inhibition seen in low-calcium conditions where cadherin function is impaired. nih.gov These findings confirm that N-cadherin-mediated adhesion is a necessary prerequisite for embryonic myoblast fusion. nih.govnih.gov

Promotion of Chondrogenesis in Mesenchymal Stem Cell Lineages

Chondrogenesis, the formation of cartilage, begins with the condensation of mesenchymal stem cells (MSCs), a process heavily reliant on N-cadherin-mediated cell-cell adhesion. researchgate.net N-cadherin mimetic peptides containing the H-A-V motif have been used to create biomaterials that promote cartilage formation from MSCs. When these peptides are incorporated into hyaluronic acid hydrogels, they create a microenvironment that mimics the initial stages of chondrogenesis. researchgate.netdaneshyari.com

MSCs encapsulated within these functionalized hydrogels show a significant, dose-dependent increase in chondrogenesis. researchgate.net For example, compared to unmodified hydrogels, the highest dose of the H-A-V peptide resulted in an approximately nine-fold increase in type II collagen production and a two-fold increase in glycosaminoglycan production, both hallmarks of cartilage matrix. researchgate.net This demonstrates that providing a specific N-cadherin signal via these mimetic peptides is a potent method for directing MSCs toward a chondrogenic fate, a finding with significant implications for cartilage tissue engineering.

| Parameter | Condition | Fold Increase vs. Control | Reference |

|---|---|---|---|

| Type II Collagen Production | High Dose HAV Peptide | ~9-fold | researchgate.net |

| Glycosaminoglycan Production | High Dose HAV Peptide | ~2-fold | researchgate.net |

| Chondrogenic Marker Genes (e.g., SOX9, Aggrecan) | HAVDI Peptide Hydrogel | Upregulated | daneshyari.com |

Enhancement of Osteogenesis in Regenerative Contexts

Similar to cartilage formation, bone development (osteogenesis) involves mesenchymal condensation where N-cadherin is a key factor. nih.gov Biofunctionalizing hydrogels with N-cadherin mimetic peptides has been shown to create a supportive niche for the osteogenesis of human MSCs. nih.gov These hydrogels emulate the N-cadherin-mediated interactions that occur between stem cells and osteoblasts in the native bone microenvironment. nih.gov

In vitro studies demonstrate that MSCs cultured in hydrogels conjugated with an N-cadherin peptide exhibit significantly enhanced osteogenesis. researchgate.net After just four days of culture, there is a marked upregulation of key osteogenic marker genes compared to control hydrogels. researchgate.net This research highlights that mimicking N-cadherin adhesion can potently drive MSCs toward an osteoblastic lineage, enhancing the deposition of bone matrix and offering a promising strategy for bone regeneration. nih.govnih.gov

| Osteogenic Marker Gene | Approximate % Increase vs. Control | Reference |

|---|---|---|

| Alkaline Phosphatase (ALP) | 295% | researchgate.net |

| Type I Collagen | 148% | researchgate.net |

| Runx2 | 104% | researchgate.net |

| Osteocalcin | 106% | researchgate.net |

Functional Analysis of Specific Cadherin Isoforms in Avian Systems

The differential expression and function of various cadherin isoforms are critical for the segregation of cell populations and the formation of distinct tissues and organs during embryonic development. biocrick.comglpbio.com Avian embryos, particularly the chick, have long served as a classical model system for developmental biology, and the application of specific peptide inhibitors has been instrumental in functional analysis.

Probing N-Cadherin Dependent Biological Processes

N-cadherin is a key player in a multitude of developmental events, including neurulation, somitogenesis, and the migration of neural crest cells. biocrick.comnih.gov Synthetic peptides corresponding to conserved regions of N-cadherin have been employed to disrupt its function and thereby investigate its necessity in these processes.

During the development of the neuronal plate, a dynamic shift in cadherin expression occurs, with a decrease in E-cadherin and a concomitant increase in N-cadherin expression. biocrick.comglpbio.com This switch is essential for the delamination and migration of neural crest cells. Studies utilizing peptides that block N-cadherin function have demonstrated a significant inhibition of these cell migration events. The structure and expression of N-cadherin have been shown to be highly conserved across species, including chick, mouse, and human, indicating its fundamental and conserved role in development. nih.gov Research using antibodies directed against a synthetic peptide from the C-terminal cytoplasmic domain of chick N-cadherin has confirmed its widespread and conserved tissue distribution. nih.gov

| Research Finding | Experimental Approach | Outcome |

| Inhibition of Neural Crest Cell Migration | Application of N-cadherin blocking peptides to avian embryo cultures. | Disruption of the normal migratory pathways of neural crest cells. |

| Conservation of N-cadherin Function | Comparative immunoblot studies using antibodies raised against a chick N-cadherin synthetic peptide. nih.gov | Similar tissue-specific expression patterns and molecular weight in chick, mouse, and human, highlighting evolutionary conservation. nih.gov |

Assessment of E-Cadherin Function in Epithelial Dynamics

E-cadherin is the primary adhesion molecule in epithelial tissues, responsible for the formation and maintenance of adherens junctions. nih.govnih.gov These junctions are not static structures but are highly dynamic, constantly remodeling during processes like tissue morphogenesis. Avian systems have been pivotal in understanding the role of E-cadherin in these dynamic events.

| Research Finding | Experimental Approach | Outcome |

| Disruption of Epithelial Sheet Integrity | Introduction of E-cadherin inhibitory peptides into avian embryonic explant cultures. | Loss of cell-cell adhesion, leading to the dissociation of epithelial layers. |

| Alteration of Cell Polarity | Microinjection of E-cadherin function-blocking peptides into early avian embryos. | Disorganization of the apical-basal polarity of epithelial cells. |

Investigation of Cadherin 23 and Protocadherin 15 in Avian Sensory Hair Cells

The sensory hair cells of the inner ear are responsible for our senses of hearing and balance. The proper function of these cells relies on delicate, filament-like structures called tip links, which connect adjacent stereocilia. nih.govresearchgate.netnih.gov Research, including studies on avian models, has identified Cadherin 23 (CDH23) and Protocadherin 15 (PCDH15) as the molecular components of these critical tip links. nih.govresearchgate.netnih.gov

In avian vestibular hair cells, these two cadherins are asymmetrically distributed within the kinocilial links, with Cadherin 23 located at the stereocilium and Protocadherin 15 at the kinocilium. nih.gov This specific arrangement is believed to be essential for the mechanotransduction process, where mechanical stimuli are converted into electrical signals. nih.govresearchgate.netnih.gov The interaction between the extracellular domains of CDH23 and PCDH15 forms the physical link that is thought to gate the mechanotransduction channels. researchgate.netnih.govpnas.org The study of these interactions in avian hair cells has provided fundamental insights into the molecular basis of hearing and balance. nih.gov

| Research Finding | Experimental System | Key Observation |

| Asymmetric Distribution in Kinocilial Links | Double immunogold labeling in avian vestibular hair cells. nih.gov | Cadherin 23 localizes to the stereocilium and Protocadherin 15 to the kinocilium. nih.gov |

| Molecular Composition of Tip Links | Biochemical and immunohistochemical studies in rodent and avian models. researchgate.netnih.gov | CDH23 and PCDH15 interact to form the tip-link filaments. researchgate.netnih.gov |

| Disruption of Mechanotransduction | Genetic studies in mice with mutations in Cdh23 and Pcdh15. plos.org | Abnormal hair bundle morphology and reduced mechanotransducer currents. plos.org |

Advanced Methodologies and Applications of Cadherin Peptide, Avian Acetate

In Vitro Assays for Quantifying Peptide-Mediated Adhesion Modulation

Cell Adhesion Inhibition Studies (e.g., Bovine Brain Microvessel Endothelial Cells)

Cadherin peptides, including the avian acetate (B1210297) variant, are crucial tools for investigating the molecular underpinnings of cell-to-cell adhesion. A primary application of these peptides is in cell adhesion inhibition studies, which often employ synthetic peptides that mimic specific regions of the cadherin extracellular domain. These peptides competitively block the homophilic binding of native cadherin molecules on adjacent cells.

A key functional motif in classical cadherins is the His-Ala-Val (HAV) sequence found in the first extracellular domain (EC1), which is vital for adhesion. Synthetic peptides incorporating the HAV sequence can effectively disrupt normal cadherin-cadherin bonds.

Studies utilizing Bovine Brain Microvessel Endothelial Cells (BBMVECs) , which constitute the blood-brain barrier, have demonstrated the capacity of cadherin peptides to alter the integrity of this endothelial layer. tandfonline.comtandfonline.com For instance, peptides derived from the EC1 domain of E- and N-cadherins have been shown to inhibit the cell-cell adhesion of BBMVECs. tandfonline.comtandfonline.com This inhibition is achieved by introducing the peptides to BBMVEC cultures, where they presumably bind to cadherins on the cell surface and interfere with cadherin-cadherin interactions. tandfonline.comtandfonline.com The resulting effects can be quantified by observing changes in cell morphology and the disruption of cell-cell junctions. A noticeable shift from the typical cobblestone monolayer to the formation of intercellular gaps indicates successful adhesion inhibition.

The extent of this inhibition can be measured through various quantitative methods. These include assessing changes in cell aggregation, where a decrease in aggregation points to inhibition, or measuring the dissociation of BBMECs. tandfonline.comtandfonline.com Furthermore, immunofluorescent staining for junctional proteins such as VE-cadherin and β-catenin can reveal a decrease in their localization at the cell periphery, signifying a disruption of adherens junctions.

Table 1: Representative Data from a Cadherin Peptide Inhibition Assay on BBMVECs

| Treatment Group | Inhibition of Cell Aggregation (%) | Concentration (µM) |

|---|---|---|

| Control (Scrambled Peptide) | 5 | 100 |

| E-cadherin Hexapeptide | 50 | 100 |

| N-cadherin 24-mer Peptide | 85 | 50 |

Note: This table is illustrative, based on findings that different cadherin-derived peptides can inhibit BBMEC aggregation in a concentration-dependent manner. Actual values may vary. tandfonline.com

Measurement of Intercellular Junctional Permeability and Resealing

A direct outcome of altered cell-cell adhesion is a change in the paracellular permeability of endothelial or epithelial layers. Cadherin peptides serve as invaluable tools for probing this effect. The permeability of these intercellular junctions can be evaluated by measuring the passage of labeled tracer molecules across a cell monolayer cultured on a permeable support, like a Transwell insert. nih.govnih.govacs.org

This process often involves disrupting the integrity of the intercellular junctions by removing calcium, then re-establishing the junctions by adding a calcium-sufficient medium in the presence or absence of the peptide. nih.gov The ability of the peptide to block the resealing of these junctions is then measured. nih.govnih.govacs.org Commonly used tracers for this purpose include fluorescently labeled dextrans or molecules like ¹⁴C-mannitol. nih.govacs.org An increase in the flux of these tracers across the monolayer in the presence of the cadherin peptide indicates an increase in junctional permeability and a successful inhibition of resealing. nih.govnih.govacs.org

These assays are also crucial for studying the dynamics of junctional resealing. By washing out the peptide after initial disruption, researchers can monitor the recovery of the barrier function over time. This provides critical insights into the cellular mechanisms responsible for re-establishing cell-cell adhesion.

Biophysical and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique used to define the binding interactions between peptides and proteins at the atomic level. springernature.com For avian cadherin peptide acetate, NMR is employed to pinpoint the specific amino acid residues on the cadherin extracellular domain that interact with the peptide. nih.govnih.gov

Typically, two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are conducted. nih.govnih.gov These experiments compare the spectra of an ¹⁵N-labeled cadherin extracellular domain (like the EC1 domain) with and without the cadherin peptide. nih.govnih.govku.edu The binding of the peptide causes chemical shift perturbations (CSPs) in the HSQC spectrum of the cadherin domain. nih.govnih.gov Amino acid residues showing significant changes in their chemical shifts are identified as being part of, or in close proximity to, the binding interface. nih.gov This method allows for the mapping of the peptide's binding site, which is essential for understanding its inhibitory mechanism. nih.govnih.gov

Computational Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are used to complement experimental data by providing a dynamic and energetic perspective of peptide-protein interactions. youtube.com

Molecular docking predicts the most favorable binding pose of the avian cadherin peptide acetate onto the cadherin extracellular domain. nih.govundip.ac.id Docking algorithms explore numerous potential conformations and rank them based on factors like steric and electrostatic compatibility. nih.gov This process can generate a detailed model of the peptide-cadherin complex, identifying key interactions such as hydrogen bonds. nih.govundip.ac.id

Molecular dynamics (MD) simulations are then used to refine the docked structures and assess their stability over time. nih.govnih.gov By simulating the atomic movements of the system, MD can reveal the conformational flexibility of both the peptide and the protein upon binding. nih.govnih.gov These simulations are also instrumental in calculating the binding free energy, offering a theoretical estimation of the binding affinity. undip.ac.id

Atomic Force Microscopy (AFM) and Single-Molecule Force Spectroscopy

Atomic Force Microscopy (AFM) and its specialized application, single-molecule force spectroscopy (SMFS), provide a unique capability to measure the mechanical forces of cell adhesion at the single-molecule level. pnas.orgnih.govresearchgate.net

In a typical SMFS experiment, the AFM cantilever tip is functionalized with a cadherin peptide or a recombinant cadherin protein. pnas.orgresearchgate.net This tip is then brought into contact with a surface or a living cell expressing cadherins. nih.govnih.gov As the cantilever is pulled away, the force required to rupture the bond between the cadherin on the tip and the cadherin on the opposing surface is precisely measured. pnas.orgresearchgate.net

By repeating this process, a distribution of unbinding forces can be compiled, which provides data on the strength of a single cadherin-cadherin bond. pnas.orgresearchgate.net Introducing a competitor, such as the avian cadherin peptide acetate, into the system would be expected to decrease the frequency and/or the force of these binding events. This provides a direct, quantifiable measure of the peptide's inhibitory effect on a single-molecule scale.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cadherin Peptide, avian Acetate |

| VE-cadherin |

| β-catenin |

| His-Ala-Val (HAV) |

| E-cadherin |

| N-cadherin |

Integration in Biomaterials and Tissue Engineering Constructs

The ability of cadherin peptides to mimic the natural cell-cell adhesion mediated by cadherin proteins makes them invaluable in the design of biomaterials for tissue engineering. By incorporating these peptides, researchers can create synthetic environments that actively guide cellular behavior and promote tissue regeneration.

Surface Functionalization of Polymeric Scaffolds for Cell Guidance

The surface properties of biomaterial scaffolds are critical determinants of cellular response. Functionalizing the surface of polymeric scaffolds with avian cadherin peptides provides specific adhesion points for cells, thereby influencing their attachment, spreading, and migration. This strategy is particularly effective in promoting the osteogenic differentiation of human mesenchymal stem cells (hMSCs). For instance, titanium surfaces bio-functionalized with an N-cadherin mimetic peptide have been shown to significantly enhance the expression of osteogenic gene markers in hMSCs. nih.gov This approach leverages the natural role of N-cadherin in mesenchymal condensation, a key step in bone development. nih.gov

Research has demonstrated that immobilizing N-cadherin-derived fragments on biomaterials can effectively mimic intercellular adhesion. nih.gov Studies comparing different N-cadherin constructs, from the full extracellular region to short peptides containing the conserved "Histidine-Alanine-Valine-Aspartic acid-Valine" (HAVDI) sequence, have revealed that even these minimal peptide sequences can promote rigidity-dependent cell spreading and traction forces similar to the full-length protein. nih.govresearchgate.net

A summary of findings on surface functionalization with cadherin peptides is presented in the table below:

| Scaffold Material | Cadherin Peptide Sequence | Target Cell Type | Observed Outcome | Reference |

| Titanium | N-cadherin mimetic peptide | hMSCs | Enhanced osteogenic gene expression and in-situ bone formation. | nih.gov |

| Hydrogel | HAVDI peptide | Mesenchymal stem cells (MSCs) | Rigidity-dependent cell spreading and traction forces. | nih.gov |

| Polystyrene | hE-cadherin-Fc | Human MSCs | Enhanced adhesion, proliferation, and paracrine functions. | researchgate.net |

Design of Hydrogels with Tunable Cell-Cell Interaction Mimicry

Hydrogels are a class of biomaterials that, due to their high water content and tunable mechanical properties, closely resemble the natural extracellular matrix (ECM). Incorporating cadherin mimetic peptides into hydrogels allows for the creation of three-dimensional microenvironments that can simulate native cell-cell interactions. acs.orgnih.gov

Researchers have successfully designed hydrogels based on self-assembling N-cadherin mimetic peptides. nih.gov For example, modifying the N-terminal end of the core HAVDI sequence with aromatic moieties like Fmoc or Nap leads to the formation of nanofibrous hydrogels at physiological pH. nih.gov These hydrogels not only mimic the topology of the natural ECM but also support the adhesion and proliferation of both neural and non-neural cell lines. nih.gov The mechanical strength of these gels can also be tuned to match that of the native ECM of specific tissues, such as neural tissue. nih.gov

Furthermore, the self-assembly and mechanical properties of these peptide-based hydrogels can be influenced by the presence of biologically relevant cations, allowing for the creation of diverse structural and mechanical properties from a single gelator molecule. acs.org This tunability is crucial for eliciting differential cellular responses and optimizing the hydrogel system for various biomedical applications. acs.org

Engineered Microenvironments for Stem Cell Fate Control

The ability to direct the differentiation of stem cells into specific lineages is a cornerstone of regenerative medicine. Engineered microenvironments functionalized with cadherin peptides have emerged as a powerful platform for controlling stem cell fate. researchgate.netaustinpublishinggroup.com

Studies have shown that hydrogels functionalized with N-cadherin mimetic peptides can significantly enhance the chondrogenesis (cartilage formation) of encapsulated MSCs. nih.govbiomaterials.org The presence of these peptides promotes early chondrogenic differentiation and long-term cartilage-specific matrix production, both in vitro and in vivo. nih.gov This effect is attributed to the peptide's ability to mimic the N-cadherin-mediated cell-cell interactions that occur during the natural process of mesenchymal condensation, a critical step in cartilage development. nih.govbiomaterials.org The pro-chondrogenic effect of the N-cadherin mimetic peptide can be abolished by treatment with N-cadherin-specific antibodies, confirming the specificity of the interaction. nih.gov

Similarly, cadherin-11, another member of the cadherin family, has been implicated in regulating the differentiation of hMSCs by influencing the composition of the extracellular matrix. nih.gov These findings highlight the potential of using specific cadherin-mimetic peptides to create instructive microenvironments that guide stem cells towards desired therapeutic lineages.

Development and Application of Peptide-Derived Antibodies

The specificity of peptide sequences also makes them ideal antigens for the production of highly targeted antibodies. These antibodies are invaluable tools for research, diagnostics, and potentially therapeutic applications.

Synthetic Peptide Immunization for Specific Cadherin Probes

The generation of antibodies against specific protein domains is often achieved by immunizing animals with synthetic peptides corresponding to that region. nih.govinnovagen.cominnovagen.comresearchgate.netresearchgate.net This approach is particularly useful for producing antibodies that can distinguish between closely related members of a protein family, such as the cadherins.

A prime example is the development of a monospecific polyclonal antiserum against a synthetic peptide from the highly conserved C-terminal cytoplasmic domain of chick N-cadherin. nih.gov This antiserum was shown to recognize N-cadherin not only in avian species but also in a wide variety of other species, including mammals, fish, and insects, demonstrating the high degree of evolutionary conservation of this domain. nih.gov Such peptide-derived antibodies serve as powerful probes for studying the tissue distribution and expression of specific cadherin isoforms. nih.gov The selection of the peptide sequence is a critical step in this process, with factors such as antigenicity and solubility being key considerations. innovagen.com

| Peptide Antigen | Host Animal | Resulting Antibody Specificity | Key Finding | Reference |

| C-terminal cytoplasmic domain of chick N-cadherin | Rabbit | N-cadherin (cross-reactive with multiple species) | Demonstrated high evolutionary conservation of the N-cadherin cytoplasmic domain. | nih.gov |

| General synthetic peptides (10-20 amino acids) | Rabbit | Specific to the target peptide sequence | Effective for producing both polyclonal and monoclonal antibodies with high titers. | nih.govresearchgate.net |

Utilization of Peptide for Antibody Blocking and Specificity Validation

A crucial aspect of antibody-based research is ensuring the specificity of the antibody for its intended target. Synthetic peptides play a vital role in this validation process through a technique known as antibody blocking or peptide competition. cellsignal.comaffbiotech.comaffbiotech.com

In this method, the antibody is pre-incubated with the same peptide that was used for its generation. This allows the antibody's binding sites to become saturated with the peptide. When this "blocked" antibody is then used in an application such as a western blot or immunohistochemistry, it should no longer be able to bind to the full-length protein target. A significant reduction or elimination of the signal compared to the unblocked antibody confirms that the antibody's reactivity is specific to the epitope represented by the peptide. cellsignal.com For example, a peptide is used to block the reactivity of an E-Cadherin antibody, thereby validating its specificity. cellsignal.com This method is a standard and essential control in studies utilizing custom-made or commercially available antibodies.

Future Trajectories and Unexplored Research Avenues for Cadherin Peptide, Avian Acetate

Design of Advanced Cadherin Peptide Mimetics with Enhanced Specificity

The development of synthetic peptides that mimic the function of native proteins is a cornerstone of tissue engineering and molecular biology. nih.gov Cadherin mimetic peptides are particularly valuable as they can be incorporated into biomaterials to direct cell behavior and tissue formation. nih.gov The core of many N-cadherin and E-cadherin mimetic peptides is the His-Ala-Val (HAV) sequence, a motif known to be critical for the homophilic (like-to-like) binding of cadherin molecules. nih.gov The "Cadherin Peptide, avian Acetate" sequence notably contains this essential HAV motif.

Future research is moving beyond simple linear sequences to create advanced mimetics with superior specificity and affinity. Strategies include the rational design of peptides based on known binding motifs and the use of high-throughput screening methods like phage display to discover novel sequences.

Table 1: Comparison of Cadherin Peptide Mimetic Design Strategies

| Design Strategy | Description | Advantages | Future Directions |

|---|---|---|---|

| Rational Design | Based on known functional motifs like the HAV sequence. nih.gov | Straightforward, leverages existing biological knowledge. | Limited to known motifs; may not achieve highest possible affinity. |

| Combinatorial Chemistry/Phage Display | High-throughput screening of large peptide libraries to find binders for a specific target. | Can identify novel binding sequences not obvious from native protein structure. | Can be resource-intensive; identified peptides may still require optimization. |

| Structural Modification | Includes cyclization, N-methylation, or incorporating unnatural amino acids to improve stability and conformational rigidity. nih.govnih.gov | Enhanced stability, higher affinity, reduced degradation. nih.gov | Requires complex chemical synthesis and structural analysis. |

| AI-Powered Generative Design | Uses deep learning models to generate entirely new peptide sequences with desired binding properties. nih.gov | High potential for creating binders with exceptional affinity and specificity; can explore vast sequence space. nih.govresearchgate.net | Requires large training datasets and computational expertise; models need careful validation. nih.gov |

Elucidation of Peptide-Mediated Mechanotransduction Pathways

Cadherins are not just cellular glue; they are critical components of a cell's mechanotransduction machinery, allowing cells to sense and respond to physical forces. bohrium.com This process is fundamental to tissue development, homeostasis, and wound healing. pnas.org The application of force to cadherin-mediated cell-cell junctions triggers intracellular signaling cascades that can alter cell behavior, stiffness, and gene expression. nih.govpnas.org

A key molecular pathway involves the cadherin-catenin complex. The intracellular domain of a cadherin binds to β-catenin, which in turn binds to α-catenin. biorxiv.org Under mechanical tension, α-catenin undergoes a conformational change, which allows it to recruit another protein, vinculin. biorxiv.orgnih.gov Vinculin then links the entire cadherin-catenin complex to the actin cytoskeleton, reinforcing the cell junction and transducing the mechanical signal. nih.govtandfonline.com Some research also suggests a model where vinculin can form a direct structural link to β-catenin, bypassing α-catenin to support mechanical tension. biorxiv.org

Avian cadherin peptides that contain the HAV binding motif can be immobilized on surfaces or nanoparticles to probe these pathways. By presenting a specific ligand for cellular cadherins, these peptides can be used to apply controlled mechanical stimuli to cells. This allows researchers to dissect the molecular events that follow force application. Future studies using "this compound" could precisely map how force transmitted through a specific cadherin interaction activates downstream signaling. This includes investigating the recruitment dynamics of key players like vinculin and how this peptide-mediated force influences cytoskeletal organization and cellular response. nih.gov

Table 2: Key Molecular Players in Cadherin-Mediated Mechanotransduction

| Component | Role in Pathway | Research Findings |

|---|---|---|

| Cadherin | Transmembrane adhesion protein that acts as the primary force sensor at the cell surface. bohrium.comnih.gov | Binds to cadherins on adjacent cells; its intracellular domain initiates the signaling cascade. |

| β-catenin | Adaptor protein linking cadherin to α-catenin. biorxiv.org | Plays a structural role in the core complex; can also interact directly with activated vinculin. biorxiv.org |

| α-catenin | Key mechanosensitive protein that links the cadherin-β-catenin complex to the actin cytoskeleton. bohrium.comnih.gov | Changes conformation under tension, exposing a binding site for vinculin. biorxiv.orgnih.gov |

| Vinculin | Cytoskeletal adaptor protein that reinforces the junction. nih.gov | Recruited to the complex under force, linking it to actin filaments and stabilizing the adhesion. nih.govtandfonline.com |

| Actin Cytoskeleton | The cell's structural framework that bears and generates force. | Anchoring to the actin network is essential for the mechanical stability and response of the junction. nih.gov |

Exploration of Cadherin Peptide, avian Acetate (B1210297) in Emerging Avian Developmental Models

The chicken embryo has long been a classical model for developmental biology, providing fundamental insights into processes like the epithelial-to-mesenchymal transition (EMT) during neural crest formation. nih.gov The dynamic expression of different cadherins is critical for these events. For instance, in the avian embryo, Cadherin-6B is expressed in the dorsal neural tube before neural crest cells begin to migrate. nih.govnih.gov Its subsequent downregulation, along with changes in N-cadherin expression, is essential for the cells to detach and move to other parts of the embryo. nih.govnih.govtandfonline.com

While the chick model is powerful, there is growing interest in using other avian species to study the evolution of developmental mechanisms. Quail, for instance, are used in chick-quail chimera studies to trace cell lineages. nih.gov Exploring the roles of cadherins in a wider range of avian models could reveal conserved and divergent functions of these crucial adhesion molecules.

Here, "this compound" and its advanced mimetics become invaluable tools. Because the core adhesion motifs of cadherins are often conserved across species, this peptide can be used to perturb cadherin function in non-traditional avian models. For example, it could be used to block or activate specific cadherin-mediated interactions during gastrulation or neurulation in duck, quail, or finch embryos. This would allow researchers to investigate whether the specific roles of Cadherin-6B, N-cadherin, and E-cadherin observed in chicks are conserved across avian evolution. tandfonline.comrupress.org Such comparative studies could illuminate how subtle changes in cell adhesion dynamics contribute to the diversity of embryonic development and body plans among birds. nih.govmdpi.com

Table 3: Cadherin Expression and Function in Avian Neural Crest Development

| Cadherin Type | Expression Pattern in Avian Embryo | Role in Neural Crest Development |

|---|---|---|

| E-cadherin | Initially throughout the ectoderm, later restricted to the non-neural ectoderm. nih.govtandfonline.com | Helps define the boundary of the neural plate. |

| N-cadherin | Expressed in the invaginating neural plate and neural tube; downregulated in dorsal region prior to emigration. nih.govnih.gov | Maintains the integrity of the neural tube; its downregulation is necessary for neural crest cell EMT. nih.gov |

| Cadherin-6B | Expressed in the neural folds and dorsal neural tube, delineating the premigratory neural crest domain. nih.govresearchgate.net | Its expression helps maintain cells in an epithelial state; downregulation is a key step for emigration to occur. nih.govresearchgate.net |

| Cadherin-7 | Expressed by migratory neural crest cells after they have left the neural tube. tandfonline.com | Thought to be involved in the migration and sorting of neural crest cells. |

Q & A

Q. What is the structural basis of Cadherin Peptide, avian Acetate's role in modulating cell-cell adhesion?

this compound (sequence: H2N-LRAHAVDVNG-NH2) is derived from the extracellular cadherin domain and modulates calcium-dependent intercellular adhesion. Its activity is linked to the HAV motif (His-Ala-Val), which binds to the EC1 domain of E-cadherin, disrupting homophilic interactions . Methodologically, structural analysis via NMR and circular dichroism (CD) can confirm binding specificity to cadherin domains .

Q. How does calcium dependency influence the functional validation of this compound in vitro?

Calcium ions stabilize cadherin-cadherin interactions. To assess peptide efficacy, experimental designs must include calcium chelators (e.g., EDTA) as controls to isolate calcium-dependent effects. For example, in MDCK cell monolayers, transepithelial electrical resistance (TEER) assays under varying calcium concentrations can quantify peptide-induced junctional modulation .

Q. What are the standard protocols for synthesizing and purifying this compound for experimental use?

Solid-phase peptide synthesis (SPPS) is commonly used, followed by reversed-phase HPLC purification. Acetate counterion quantification requires ion chromatography or titration (e.g., USP methods using phosphoric acid and sodium hydroxide adjustments) . Peptide identity should be confirmed via mass spectrometry (MS) and NMR .

Advanced Research Questions

Q. How do conflicting data on Cadherin Peptide's binding affinity across studies arise, and how can they be resolved?

Discrepancies may stem from variations in experimental conditions (e.g., pH, ionic strength) or cadherin isoform specificity. To resolve contradictions, use isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions. For example, NMR studies showing ADTC5 peptide saturation at high concentrations highlight the need for equilibrium binding analyses .

Q. What computational approaches are validated for predicting this compound's interaction with cadherin domains?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS with 120 ns trajectories) can model peptide binding to EC1-EC2 domains. Key residues (e.g., Asp1, Trp2, Lys25) identified in MD simulations align with experimental NMR data, validating computational predictions .

Q. How can peptide cyclization enhance the therapeutic potential of Cadherin Peptide derivatives for blood-brain barrier (BBB) modulation?

Cyclization improves metabolic stability and binding affinity. For instance, cyclic ADTC3 (Ac-CADTPC-NH2) exhibits stronger BBB modulation via EC1 domain interactions (binding energy: -33.10 kJ·mol⁻¹) compared to linear analogs. Methods include disulfide bridge formation or head-to-tail cyclization, followed by in vitro permeability assays (e.g., MDCK cell monolayers) .

Q. What are the limitations of current in vitro models for studying Cadherin Peptide's role in tissue morphogenesis?

2D monolayer cultures lack 3D tissue complexity. Advanced models like 3D organoids or hydrogel-embedded co-cultures better replicate in vivo conditions. For example, collagen-based 3D matrices with controlled stiffness can mimic epithelial tissue dynamics, enabling real-time imaging of peptide-induced junctional remodeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.